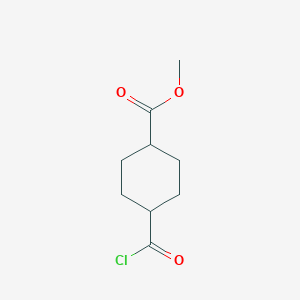

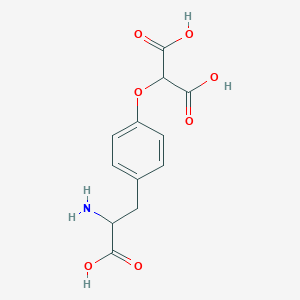

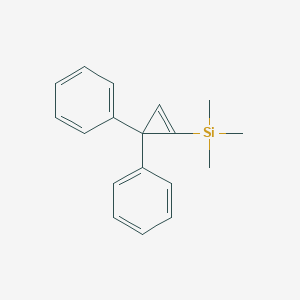

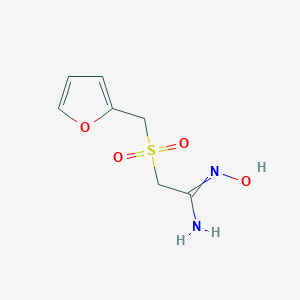

![molecular formula C8H12N2O2 B066374 octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione CAS No. 185757-16-8](/img/structure/B66374.png)

octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione derivatives involves innovative methods leveraging palladium-catalyzed cross-coupling reactions such as Sonogashira, Stille, and Suzuki–Miyaura, yielding products in good to excellent yields from starting materials like L-proline methyl ester and 2-aminonicotinic acid (El Bouakher et al., 2012). Another approach utilizes a one-pot process for regioselective ring opening to produce N-protected pyrrolo[1,4]diazepines and a library of non-protected derivatives, highlighting the versatility in accessing these compounds (Malcor et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated through advanced spectroscopic techniques, revealing the intricate conformational details. For example, NMR spectroscopy and Gaussian program calculations have established the most probable conformation of substituted hexahydro-5H-pyrrolo[1,2-a]diazepine-5,10-diones in solution, contributing to a deeper understanding of their structural nuances (Fedorov et al., 2021).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including novel four-component Ugi condensation to produce heterocyclic structures containing the pyrrolo[1,2-a][1,4]diazepine fragment. This method demonstrates the utility and versatility in synthesizing variously substituted compounds (Ilyn et al., 2005).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are integral to understanding these compounds' behavior in different environments. These properties are influenced by the molecular structure and substitution patterns on the diazepine ring.

Chemical Properties Analysis

The chemical properties of Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione derivatives include reactivity towards nucleophiles, electrophiles, and the ability to undergo various transformations. The regioselective thionation and nucleophilic substitutions reactions enable the synthesis of novel bis-functionalized 1,4-diazepines, offering a pathway to a diverse library of compounds (El Bouakher et al., 2013).

科学的研究の応用

Synthesis and Optical Properties

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione is a structural component in the synthesis of a wide array of compounds with diverse applications. One notable example is the diketopyrrolopyrrole (DPP) dyes, which are highly valued for their use in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis, reactivity, and optical properties of these dyes have been extensively studied, highlighting their significant bathochromic shift in absorption and increased two-photon absorption cross-section, which are essential for their application in advanced optical materials and devices (Grzybowski & Gryko, 2015).

Biological Significance

The structural analogs of octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione, such as 1,4-diazepines, exhibit a broad spectrum of biological activities. These compounds have been actively researched for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The comprehensive review of their synthesis, reactions, and biological evaluation underscores their potential utility in the pharmaceutical industry (Rashid et al., 2019).

Capsule Assembly

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione related compounds have been utilized in the self-assembly of supramolecular capsules. Notably, calix[4]pyrrole scaffolds, which share structural similarities with this compound, have been employed in the construction of molecular capsules that show promise in the development of novel drug delivery systems and nanotechnology applications. The unique binding properties of these capsules to specific substrates highlight their potential in creating targeted delivery mechanisms (Ballester, 2011).

Catalysis and Synthesis

Research into hybrid catalysts for the synthesis of complex organic compounds has identified derivatives of octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione as key intermediates. These compounds play a crucial role in the development of novel synthetic pathways, enabling the efficient creation of molecules with potential therapeutic applications. This includes the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are explored for their application in medicinal and pharmaceutical industries due to their broad synthetic and bioavailability implications (Parmar et al., 2023).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

3,4,7,8,9,9a-hexahydro-2H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-3-4-9-8(12)6-2-1-5-10(6)7/h6H,1-5H2,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSUXHRSHLSJKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NCCC(=O)N2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。